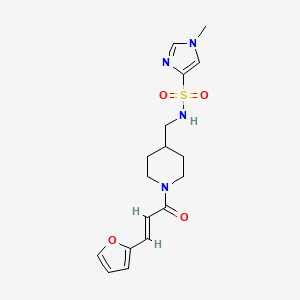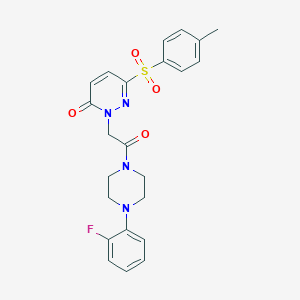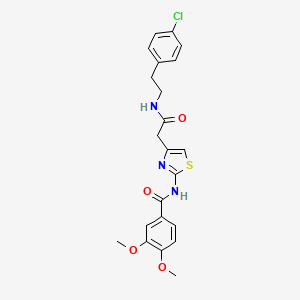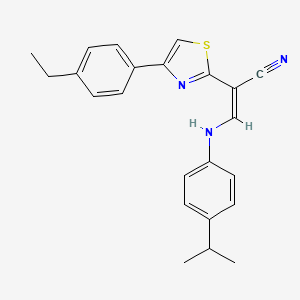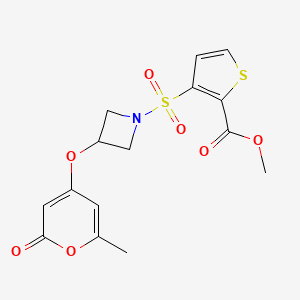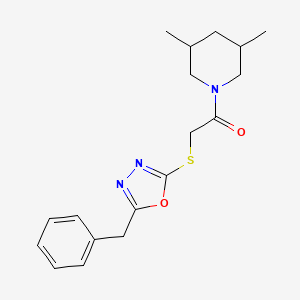
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound’s name suggests it’s an organic compound containing a benzyl group, an oxadiazole ring, a thioether linkage, and a dimethylpiperidine group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, followed by the introduction of the benzyl group and the dimethylpiperidine group. The thioether linkage could be formed in the last step.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. The benzyl group might undergo electrophilic aromatic substitution, while the oxadiazole ring might participate in nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Research on similar compounds often focuses on their synthesis and chemical characterization, laying the groundwork for understanding their potential applications. For example, the synthesis of novel oxadiazole derivatives, including processes that involve the transformation of specific precursors into 1,3,4-oxadiazoles, has been documented. These synthetic routes are crucial for exploring the chemical space around oxadiazole cores and for developing new compounds with potential biological activities (A. Abu‐Hashem, A. Aly, 2017).
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of oxadiazole derivatives. For instance, new oxadiazoles derived from phenylpropionohydrazides were synthesized and showed significant anti-bacterial and anti-fungal activities, suggesting their potential as antimicrobial agents (N. Fuloria, Vijender Singh, M. Shaharyar, M. Ali, 2009).
Anticancer and Anti-tumor Activities
Compounds with the oxadiazole moiety have been investigated for their anticancer and anti-tumor properties. The synthesis of dimethyl-benzo, 1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives and their screening for anti-tumor activities highlight the potential of these compounds in cancer research. Some derivatives displayed promising cytotoxic activity, indicating their relevance in developing new anticancer agents (A. Abu‐Hashem, A. Aly, 2017).
Corrosion Inhibition
Oxadiazole derivatives have also been studied for their corrosion inhibition properties. The evaluation of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid demonstrated their effectiveness as corrosion inhibitors. This application is crucial for materials science, offering insights into the protective measures against corrosion in industrial settings (P. Ammal, M. Prajila, A. Joseph, 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity.
Direcciones Futuras
Future research could focus on studying the compound’s reactivity, biological activity, and potential applications.
Propiedades
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-8-14(2)11-21(10-13)17(22)12-24-18-20-19-16(23-18)9-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIQRXUCFJCLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)
![1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2985215.png)
![(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2985216.png)
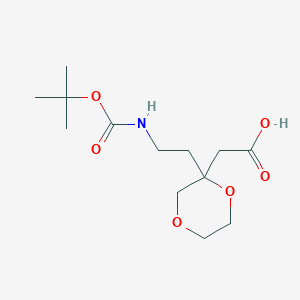
![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)
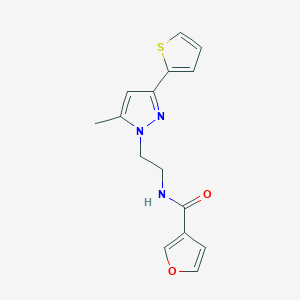
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985221.png)
